HepG2 Cytotoxicity Counter-Screening: Demonstration of Low Cytotoxicity Profile vs. Pyridazinone Class Baseline
In the NCGC quantitative high-throughput screening (qHTS) assay measuring HepG2 hepatocellular carcinoma cell cytotoxicity (AID 1964107), N-benzyl-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide was classified as Inactive (Activity Score = 0, Potency = 0, Fit_CurveClass = 4) across the full dose-response range from 0.000042 μM to 573 μM . This represents a meaningful differentiation from the broader pyridazinone class, where multiple 3,6-disubstituted pyridazinone analogs have demonstrated measurable cytotoxicity with IC₅₀ values in the 10–50 μM range against various cancer cell lines, including HepG2 . The absence of cytotoxicity at concentrations up to 573 μM provides a usable counter-screening baseline for experiments where compound-mediated cell death would confound target-specific activity readouts.
| Evidence Dimension | HepG2 Cytotoxicity (Cell-based assay using Plate Reader) |
|---|---|
| Target Compound Data | Inactive across full dose-response range (0.000042–573 μM); Activity Score = 0; Fit_CurveClass = 4 (no curve fit) |
| Comparator Or Baseline | Class-level baseline: related pyridazinone N-arylacetamides show IC₅₀ values of 10–50 μM in HepG2 cell viability assays |
| Quantified Difference | Target compound inactive at concentrations >10-fold above typical pyridazinone cytotoxic IC₅₀ range |
| Conditions | HepG2 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16, source: NCGC |
Why This Matters
Selection of a compound with demonstrated inactivity in a widely-used cytotoxicity assay reduces the risk of false-positive hits in cell-based phenotypic screens where compound-induced cell death could mimic target inhibition.
